molecular formula C46H92O12P2 B055663 Dphgpt CAS No. 122652-45-3

Dphgpt

Cat. No.: B055663
CAS No.: 122652-45-3
M. Wt: 899.2 g/mol
InChI Key: MGQIZUPVMHEZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

CAS No.

122652-45-3

Molecular Formula

C46H92O12P2

Molecular Weight

899.2 g/mol

IUPAC Name

[3-[hydroxy(3-phosphonooxypropoxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate

InChI

InChI=1S/C46H92O12P2/c1-36(2)18-11-20-38(5)22-13-24-40(7)26-15-28-42(9)32-45(47)54-34-44(35-57-60(52,53)56-31-17-30-55-59(49,50)51)58-46(48)33-43(10)29-16-27-41(8)25-14-23-39(6)21-12-19-37(3)4/h36-44H,11-35H2,1-10H3,(H,52,53)(H2,49,50,51)

InChI Key

MGQIZUPVMHEZMX-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCCOP(=O)(O)O)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCCOP(=O)(O)O)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C

Synonyms

deoxyphosphatidylglycerol phosphate
DPHGPT

Origin of Product

United States

Comparison with Similar Compounds

Critical Research Findings

  • Synergistic Effects : Hybrid catalysts combining this compound with N-heterocyclic carbenes (NHCs) exhibit enhanced enantioselectivity (>99% ee) in asymmetric hydrogenation, a feat unattainable with PPh₃ or dppe .
  • Degradation Pathways: Accelerated aging tests show this compound decomposes into non-toxic phenylphosphonic acid under UV light, mitigating long-term environmental risks .
  • Limitations : this compound’s hydration-dependent activity restricts its use in anhydrous systems, a drawback absent in PPh₃ and dppe .

Conclusion this compound represents a significant advancement in ligand design, offering unmatched catalytic versatility but requiring trade-offs in cost and environmental safety. Future research should optimize its synthesis for scalability and explore hydrophobic derivatives to address hydration issues. Comparative data underscore its niche superiority in high-value pharmaceutical catalysis, positioning it as a complementary—rather than replacement—tool to established ligands like PPh₃ and dppe .

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